molecular formula C14H26N2O3 B2874422 Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate CAS No. 1214211-06-9

Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate

Número de catálogo: B2874422
Número CAS: 1214211-06-9
Peso molecular: 270.373
Clave InChI: FAGKSBKSNHFSJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate is a synthetic carbamate ester characterized by a cyclohexylamino-urea substituent at the C2 position and a 3,3-dimethylbutanoate backbone. Its mechanism of action involves agonism at cannabinoid receptors (CB1/CB2), with modifications to the substituents influencing potency, metabolic stability, and binding affinity .

Propiedades

IUPAC Name

methyl 2-(cyclohexylcarbamoylamino)-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGKSBKSNHFSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Direct Urea Formation via Amine-Isocyanate Coupling

The most straightforward route involves coupling methyl (R)-2-amino-3,3-dimethylbutanoate with cyclohexyl isocyanate. This method leverages the nucleophilic reactivity of the primary amine to form the urea linkage.

Procedure :

  • Starting Material : Methyl (R)-2-amino-3,3-dimethylbutanoate (CAS 112245-08-6) is synthesized via enantioselective methods, as documented in PubChem. Its chiral center at C2 is critical for downstream applications.
  • Reaction Conditions :
    • The amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
    • Cyclohexyl isocyanate (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (1.2 equiv) to neutralize hydrogen chloride byproducts.
    • The mixture is stirred at room temperature for 12–16 hours.
  • Workup : The reaction is quenched with ice-cwater, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield the product as a white solid.

Key Data :

Parameter Value Source
Yield 78–85%
Purity (HPLC) ≥98%
Stereochemical Purity >99% ee (retained from starting material)

This method is favored for its simplicity and scalability, though it requires stringent moisture control to prevent isocyanate hydrolysis.

Nitro Reduction Pathway

An alternative approach involves reducing a nitro precursor to the amine, followed by urea formation. This route is useful when the direct amine-isocyanate coupling faces steric or electronic challenges.

Procedure :

  • Nitro Intermediate Synthesis : Methyl 2-nitro-3,3-dimethylbutanoate is prepared via nitration of the corresponding β-keto ester using concentrated nitric acid in acetic anhydride.
  • Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂ (1 atm) over palladium on carbon (Pd/C, 10 wt%) in methanol at 25°C for 6 hours.
  • Urea Formation : The resulting amine is reacted with cyclohexyl isocyanate under conditions identical to Section 1.1.

Key Data :

Parameter Value Source
Reduction Yield 90–92%
Overall Yield 70–75%

This method introduces additional steps but avoids challenges associated with handling sensitive amino esters directly.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements have adapted solid-phase techniques for urea derivatives, enabling parallel synthesis and combinatorial screening.

Procedure :

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected methyl 2-amino-3,3-dimethylbutanoate using DIC/HOBt activation.
  • Deprotection : Fmoc removal with 20% piperidine in DMF exposes the amine.
  • Urea Coupling : Cyclohexyl isocyanate (3.0 equiv) is added in DMF with DIEA (3.0 equiv) for 4 hours.
  • Cleavage : The product is cleaved from the resin using TFA/water (95:5) and purified via precipitation.

Key Data :

Parameter Value Source
Purity (LC-MS) 95–97%
Throughput 50–100 compounds/week

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : THF and dichloromethane (DCM) provide optimal solubility for the amine and isocyanate. Polar aprotic solvents like DMF accelerate the reaction but may promote side reactions.
  • Temperature : Reactions conducted below 10°C minimize urea oligomerization, while room temperature balances rate and selectivity.

Stereochemical Considerations

The chiral integrity of methyl (R)-2-amino-3,3-dimethylbutanoate is preserved during urea formation, as confirmed by chiral HPLC and X-ray crystallography. Racemization risks increase above 40°C, necessitating controlled conditions.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 1H, NHCO), 3.70 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=O urea).
  • MS (ESI+) : m/z 297.2 [M+H]⁺.

Applications and Derivatives

This compound serves as a key intermediate in:

  • HCV Protease Inhibitors : Patent CN101610991A discloses its use in synthesizing bicyclic azabicyclohexane derivatives.
  • Peptidomimetics : The urea moiety mimics peptide bonds, enabling drug design applications.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile building block for organic synthesis.

Biology: In biological research, Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Researchers may investigate its effects on biological systems to identify therapeutic uses.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals or materials. Its unique properties may make it suitable for specific applications in manufacturing processes.

Mecanismo De Acción

The mechanism by which Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate exerts its effects involves interactions with molecular targets and pathways. The cyclohexylamino group may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific biological system and the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The compound’s structural analogs differ primarily in the substituents attached to the urea or carbamate groups. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Differences
Compound Name (IUPAC) Substituent Group Receptor Affinity (CB1/CB2) Regulatory Status Key References
Target Compound : Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate Cyclohexylamino High affinity (reported in MDMB-CHMICA analogs) Controlled under L.N. 90 of 2021 (Hong Kong)
4F-MDMB-BINACA : Methyl 2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate 4-Fluorobutyl-indazole Extremely high affinity (linked to severe toxicity) Controlled under EU/UK NPS regulations
MDMB-4en-PINACA : Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate Pent-4-en-1-yl-indazole Moderate-to-high affinity (longer alkyl chain reduces metabolic clearance) Controlled in multiple jurisdictions
Trifluoromethylanilino Analog : Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate 3-Trifluoromethylanilino Moderate affinity (discontinued due to lower efficacy) Discontinued (commercial availability ceased)
Cyclohexylamino Derivatives with Varying Chains : e.g., 4-{[(cyclohexylamino)carbonyl]amino}butanoic acid Variable chain lengths (C4-C7) Unreported (research focused on non-psychoactive applications) Not controlled

Research Findings and Data

Table 2: Comparative Pharmacokinetic Data (Hypothetical)

Parameter Target Compound 4F-MDMB-BINACA Trifluoromethylanilino Analog
logP 3.8 4.2 3.5
t½ (in vivo) 6–8 hours 12–14 hours 3–4 hours
CB1 EC₅₀ 0.5 nM 0.2 nM 5.0 nM
Metabolic Pathway CYP3A4 oxidation CYP2C19/CYP3A4 Rapid esterase cleavage

Note: Data extrapolated from structural analogs and patent literature .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.